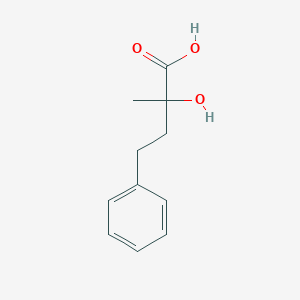

2-Hydroxy-2-methyl-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methyl-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVARADSUFYREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects in the Research of 2 Hydroxy 2 Methyl 4 Phenylbutanoic Acid

Enantioselectivity and Diastereoselectivity Control in Synthetic Routes

The controlled synthesis of specific stereoisomers of 2-Hydroxy-2-methyl-4-phenylbutanoic acid is a key focus in its research. This involves strategies to achieve high enantioselectivity and, where applicable, diastereoselectivity.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For alpha-hydroxy acids like 2-Hydroxy-2-methyl-4-phenylbutanoic acid, several strategies can be employed. One common approach is the asymmetric hydrogenation of a prochiral keto-acid precursor. For instance, the asymmetric hydrogenation of a related compound, methyl 4-phenyl-2-chloro-3-oxobutyrate, using a Ru-BINAP complex catalyst has been shown to produce the corresponding amino-hydroxy acid with high optical purity. internationaljournalssrg.org This suggests that a similar strategy could be applied to the synthesis of enantiomerically enriched 2-Hydroxy-2-methyl-4-phenylbutanoic acid from a suitable keto-ester precursor.

Enzyme-catalyzed reactions offer another powerful tool for enantioselective synthesis. Enzymes such as D-lactate dehydrogenase and L-lactate dehydrogenase have been utilized in the synthesis of homochiral 2-hydroxy acids. scilit.com An enzyme-catalyzed approach has been successfully used for the asymmetric synthesis of (R)-2-hydroxy-4-phenylbutanoic acid, a closely related compound. scilit.comsinica.edu.tw This highlights the potential for biocatalytic methods in producing specific enantiomers of 2-Hydroxy-2-methyl-4-phenylbutanoic acid.

Chiral Resolution:

In cases where a racemic mixture is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Diastereoselectivity Control:

While 2-Hydroxy-2-methyl-4-phenylbutanoic acid itself has only one chiral center, the introduction of additional stereocenters in its derivatives or during its synthesis from chiral precursors necessitates control over diastereoselectivity. For example, in the synthesis of more complex molecules containing the 2-Hydroxy-2-methyl-4-phenylbutanoic acid moiety, the stereochemical outcome of bond-forming reactions at other positions will determine the diastereomeric ratio. The principles of substrate-controlled and reagent-controlled diastereoselection would be applicable in such scenarios. For instance, the choice of reducing agent or the use of chiral auxiliaries could influence the formation of the desired diastereomer. While specific studies on the diastereoselective synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid derivatives are not extensively documented in the provided search results, the general principles of asymmetric synthesis would guide such efforts. nih.gov

Table 1: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application (Related Compounds) |

|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively produce one enantiomer from a prochiral precursor. | Asymmetric hydrogenation of methyl 4-phenyl-2-chloro-3-oxobutyrate using a Ru-BINAP catalyst. internationaljournalssrg.org |

| Enzyme-Catalyzed Synthesis | Utilization of enzymes to catalyze stereoselective reactions. | Enzyme-catalyzed synthesis of (R)-2-hydroxy-4-phenylbutanoic acid. scilit.comsinica.edu.tw |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral resolving agent. |

| Diastereoselective Reactions | Control of stereochemistry at a newly formed chiral center in a molecule that already contains one or more chiral centers. | Substrate-controlled or reagent-controlled reactions in the synthesis of derivatives. |

Methods for Chiral Purity Determination and Monitoring (e.g., HPLC, GC Analysis)

The determination of the chiral purity, specifically the enantiomeric excess (ee), of 2-Hydroxy-2-methyl-4-phenylbutanoic acid is crucial for quality control and for understanding the stereoselectivity of a synthetic route. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers. nih.govsigmaaldrich.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. nih.gov The choice of the CSP is critical and often depends on the functional groups present in the analyte. For carboxylic acids, polysaccharide-based chiral columns are frequently used. researchgate.net The mobile phase composition also plays a significant role in achieving optimal separation. researchgate.net The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Gas Chromatography (GC) Analysis:

Chiral GC can also be used to determine the enantiomeric excess of chiral compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. The carboxylic acid can be converted into a more volatile ester, such as a methyl or ethyl ester, prior to analysis. The separation of the enantiomeric derivatives is then achieved on a chiral GC column.

Other Methods:

Besides chromatographic techniques, other methods can be used to determine enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can be employed. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also provide information about the enantiomeric composition of a sample. nih.govnih.gov

Table 2: Analytical Methods for Chiral Purity Determination

| Method | Principle | Key Considerations |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Choice of chiral stationary phase and mobile phase composition are crucial for separation. researchgate.net |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Derivatization of the carboxylic acid is typically required. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments that are distinguishable by NMR. | Can provide direct information on the enantiomeric ratio. |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.govnih.gov | The magnitude of the CD signal is proportional to the enantiomeric excess. nih.gov |

Conformational Analysis of Stereoisomers and Their Derivatives

The three-dimensional conformation of the stereoisomers of 2-Hydroxy-2-methyl-4-phenylbutanoic acid and its derivatives can significantly impact their biological activity and interactions with other molecules. Conformational analysis aims to understand the preferred spatial arrangements of the atoms in a molecule, which are determined by the rotation around single bonds.

Computational Modeling:

Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for predicting the stable conformations of molecules. These methods can be used to calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of low-energy conformers.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for conformational analysis in solution. princeton.edunih.gov The coupling constants between protons (³JHH) can provide information about the dihedral angles between them, which in turn can be used to deduce the preferred conformation. The Nuclear Overhauser Effect (NOE) can be used to determine the through-space proximity of protons, providing further conformational insights. For carboxylic acids, the chemical shift of the carboxylic acid carbon in ¹³C NMR can be a sensitive probe of the local electronic environment and can be influenced by the conformation. nih.govpressbooks.publibretexts.org

Table 3: Methods for Conformational Analysis

| Method | Principle | Information Obtained |

|---|---|---|

| Computational Modeling | Calculation of the potential energy of a molecule as a function of its geometry. | Identification of stable conformers and their relative energies. |

| NMR Spectroscopy | Measurement of nuclear spin properties, such as chemical shifts and coupling constants. princeton.edu | Information on dihedral angles (from coupling constants) and through-space proton proximities (from NOE). researchgate.net |

Mechanistic Investigations of 2 Hydroxy 2 Methyl 4 Phenylbutanoic Acid Reactions and Transformations

Reaction Pathway Elucidation in Derivatization

Derivatization of 2-Hydroxy-2-methyl-4-phenylbutanoic acid, particularly at its carboxylic acid and hydroxyl groups, is a common strategy to create more complex molecules. A thorough understanding of the reaction pathways is essential for efficient synthesis.

Amide Bond Formation Mechanisms in Related Alpha-Hydroxy-Beta-Amino Acid Derivatives

The synthesis of peptidomimetics containing α-hydroxy-β-amino acid structures often involves the coupling of the Nβ-protected β-amino acid with amine components. nih.gov Typically, the α-hydroxyl group is left unprotected, assuming its reactivity is low. acs.org However, this can lead to low yields of dipeptides, especially when sterically hindered amines are used. nih.gov

The mechanism of amide bond formation generally involves the activation of the carboxylic acid group. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the amine. youtube.com In the case of α-hydroxy-β-amino acid derivatives, this activation can be achieved using various coupling reagents. However, the presence of the neighboring hydroxyl group can influence the reaction pathway.

Analysis of Byproduct Formation (e.g., Homobislactone) and Control Strategies

A significant challenge in the amide bond formation of Nβ-protected α-hydroxy-β-amino acids is the formation of a homobislactone byproduct. nih.gov This side reaction occurs when the carboxyl group is activated, particularly with benzotriazole-type active esters like OBt and OAt. nih.govacs.org The formation of this stable, symmetric six-membered ring structure involves the activation of the secondary α-hydroxyl group of one molecule, which then reacts with a second molecule. acs.org

The presence of a catalytic amount of a base markedly increases the formation of homobislactone, which correlates with a lower yield of the desired amide. nih.gov This suggests that the base promotes the unintended reactivity of the α-hydroxyl group.

Control Strategies:

To mitigate the formation of homobislactone and improve the yield of the desired amide, several strategies can be employed:

Strong Activation Methods: Utilizing potent activation methods, such as the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can enhance the rate of the desired amide bond formation, outcompeting the side reaction. nih.gov

Absence of Base: Carrying out the coupling reaction in the absence of a base is crucial to suppress the formation of the homobislactone byproduct. nih.gov

Table 1: Influence of Reaction Conditions on Homobislactone Formation

| Coupling Method | Base Present | Homobislactone Formation | Amide Yield |

| Benzotriazole-type active esters | Yes | Significant | Low |

| Benzotriazole-type active esters | No | Reduced | Moderate |

| EDC-HOAt | No | Minimal | High |

Studies of Oxidation, Reduction, and Substitution Reaction Pathways

The functional groups of 2-Hydroxy-2-methyl-4-phenylbutanoic acid—a tertiary alcohol, a carboxylic acid, and a phenyl group—allow for a variety of oxidation, reduction, and substitution reactions.

Oxidation:

The tertiary hydroxyl group in 2-Hydroxy-2-methyl-4-phenylbutanoic acid is generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the hydroxyl group can occur. The carboxylic acid group is also resistant to further oxidation. The phenyl group can undergo oxidation to form phenols or quinones, though this typically requires harsh reagents.

In a related compound, 4-oxo-4-phenylbutanoic acid, oxidation with reagents like tripropylammonium (B8586437) fluorochromate leads to the formation of benzoic acid, indicating cleavage of the butanoic acid chain. This suggests that strong oxidizing agents could potentially cleave the carbon chain of 2-Hydroxy-2-methyl-4-phenylbutanoic acid.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation at high pressure and temperature, though this is a challenging transformation. The tertiary hydroxyl group is not susceptible to reduction. The reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutyric acid, is a key step in the enzymatic synthesis of (R)-2-hydroxy-4-phenylbutyric acid. nih.gov

Substitution:

The hydroxyl group can be substituted, for instance, through conversion to a better leaving group followed by nucleophilic attack. The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, with the directing effects governed by the alkyl substituent.

Elucidation of Catalytic Mechanisms in Stereo-controlled Syntheses

The stereoselective synthesis of α-hydroxy acids is of great interest due to their presence in many biologically active molecules. Catalytic methods are pivotal in achieving high enantioselectivity.

The catalytic enantioselective synthesis of α-hydroxy acids can be achieved through various strategies, including:

Asymmetric Hydrogenation: The asymmetric hydrogenation of α-keto acids or their esters using chiral catalysts can produce chiral α-hydroxy acids with high enantiomeric excess.

Enzymatic Reduction: Enzymes, such as D-Lactate dehydrogenase, can catalyze the stereospecific reduction of α-keto acids to the corresponding α-hydroxy acids. nih.gov For instance, (R)-2-hydroxy-4-phenylbutyric acid can be produced from its corresponding α-keto acid using D-Lactate dehydrogenase with NADH as a cofactor, which is regenerated using formate (B1220265) dehydrogenase. nih.gov

Catalytic Ring-Opening: Stereocontrolled synthesis of related hydroxy amides has been achieved through the catalytic ring-opening aminolysis of bridged lactones. rsc.org This demonstrates the potential for catalytic methods to control stereochemistry in complex molecules containing the α-hydroxy acid motif.

The elucidation of these catalytic mechanisms often involves detailed kinetic studies and computational modeling to understand the transition states and the factors governing stereoselectivity.

Table 2: Examples of Catalytic Systems for Stereocontrolled Synthesis of α-Hydroxy Acid Derivatives

| Reaction Type | Catalyst/Enzyme | Substrate | Product Stereochemistry |

| Enzymatic Reduction | D-Lactate dehydrogenase | 2-oxo-4-phenylbutyric acid | (R)-2-hydroxy-4-phenylbutyric acid nih.gov |

| Catalytic Ring-Opening Aminolysis | Palladium catalyst | Bridged valerolactam-butyrolactones | Stereocontrolled 3-hydroxy-2-piperidinone carboxamides rsc.org |

Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Purity Assessment (e.g., Reversed-Phase Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for separating 2-Hydroxy-2-methyl-4-phenylbutanoic acid from reaction mixtures, impurities, or complex matrices, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

Reversed-Phase Liquid Chromatography (RPLC): This is a powerful and versatile technique for the analysis of moderately polar compounds like 2-Hydroxy-2-methyl-4-phenylbutanoic acid. Simple and selective reversed-phase LC methods have been developed for related hydroxy acids. chromatographyonline.com The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The retention of the compound can be finely tuned by adjusting the composition of the mobile phase, often a mixture of water, acetonitrile, or methanol, with pH modifiers like formic or acetic acid. HPLC is also a crucial tool for determining the enantiomeric excess (ee) of chiral acids, often after derivatization. nih.govmdpi.com

Gas Chromatography (GC): GC offers high resolution and sensitivity but is generally suited for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is a common prerequisite for the analysis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid by GC. A common approach involves converting the carboxylic acid and hydroxyl groups into more volatile esters or silyl (B83357) ethers. For instance, a method for other hydroxy acids involves derivatization with 2,3,4,5,6-pentafluorobenzyl bromide, followed by GC-Mass Spectrometry (GC-MS) analysis. researchgate.net This not only enhances volatility but also improves chromatographic peak shape and detection sensitivity.

| Technique | Stationary Phase Example | Mobile Phase / Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water or Methanol/Water mixtures | UV-Vis, Mass Spectrometry (MS) | Purity assessment, Quantification |

| Gas Chromatography (GC) | Polysiloxane (e.g., DB-5) | Helium, Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Separation of volatile derivatives, Quantification |

Spectroscopic Techniques for Structural Elucidation (e.g., Electrospray Ionization Mass Spectrometry, Tandem Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Hydroxy-2-methyl-4-phenylbutanoic acid.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a preferred soft ionization technique that can be readily coupled with liquid chromatography (LC-MS). chromatographyonline.combldpharm.com ESI-MS analysis typically shows the molecule as a deprotonated species [M-H]⁻ in negative ion mode or as protonated [M+H]⁺ or other adducts (e.g., [M+Na]⁺) in positive ion mode. uni.luTandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, which helps in confirming the connectivity of the molecule's substructures. chromatographyonline.com

| Adduct Type | Predicted m/z |

|---|---|

| [M-H]⁻ | 193.08702 |

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M+K]⁺ | 233.05746 |

| [M+NH₄]⁺ | 212.12812 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule. bldpharm.com The chemical shifts, integration values, and coupling patterns in the NMR spectra allow for the complete assignment of the molecular structure. NMR has been used to characterize related hydroxycarboxylic acids. nih.gov

Optical Rotation and Circular Dichroism for Chiral Analysis

As 2-Hydroxy-2-methyl-4-phenylbutanoic acid possesses a chiral center at the C2 position, specific analytical techniques are required to analyze its stereochemistry. researchgate.net

Optical Rotation: This technique, also known as polarimetry, measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For example, the related compound (R)-2-Hydroxy-4-phenylbutyric acid exhibits a specific rotation of [α]20/D of -9.5° (c = 2.8 in ethanol). sigmaaldrich.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. Each enantiomer produces a mirror-image CD spectrum, making this a highly sensitive technique for stereochemical analysis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most effective and widely used methods for separating and quantifying the enantiomers of a chiral compound. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. hplc.eu This technique allows for the precise determination of the enantiomeric purity or enantiomeric excess of a sample.

| Technique | Principle | Information Obtained |

|---|---|---|

| Optical Rotation (Polarimetry) | Measures rotation of plane-polarized light | Specific rotation ([α]), Enantiomeric purity |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light | Absolute configuration, Conformation |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers, Enantiomeric excess (ee) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory applications)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of molecules. Application of DFT to 2-hydroxy-2-methyl-4-phenylbutanoic acid would enable the calculation of various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can predict the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape and steric profile. Different functionals and basis sets within the DFT framework could be employed to ensure the accuracy and reliability of the calculated properties.

Analysis of Non-Covalent Interactions and Their Influence on Molecular Conformation and Reactivity

Non-covalent interactions play a crucial role in dictating the conformation and reactivity of molecules. For 2-hydroxy-2-methyl-4-phenylbutanoic acid, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is anticipated. The strength and geometry of this interaction significantly influence the molecule's preferred conformation.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these weak interactions. These analyses can quantify the strength of hydrogen bonds, van der Waals forces, and potential π-stacking interactions involving the phenyl ring. Understanding these interactions is key to predicting how the molecule will behave in different chemical environments and how it might interact with biological targets.

Prediction of Reaction Pathways and Mechanistic Insights using Computational Methods

Computational chemistry offers the capability to model chemical reactions and elucidate their underlying mechanisms. For 2-hydroxy-2-methyl-4-phenylbutanoic acid, potential reaction pathways, such as esterification, oxidation, or decarboxylation, could be computationally explored.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction rates, providing valuable insights into the feasibility and kinetics of different chemical transformations. Such studies can guide synthetic chemists in optimizing reaction conditions and predicting potential side products.

In Silico Screening and Design of Novel Derivatives

The structural backbone of 2-hydroxy-2-methyl-4-phenylbutanoic acid presents opportunities for the design of novel derivatives with tailored properties. In silico screening techniques allow for the rapid evaluation of a virtual library of related compounds. By systematically modifying functional groups on the parent molecule, it is possible to predict how these changes will affect properties such as solubility, reactivity, and biological activity.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural features with desired outcomes. This computational approach accelerates the discovery of new molecules with enhanced performance for various applications, from materials science to pharmacology, by prioritizing the synthesis of the most promising candidates.

Advanced Applications As Chiral Building Blocks and Synthetic Intermediates

Role in the Synthesis of Protease Inhibitors (e.g., Aspartic Protease, HIV-1 Protease Inhibitors)

2-Hydroxy-2-methyl-4-phenylbutanoic acid and its structural analogs are fundamental components in the design and synthesis of potent protease inhibitors, particularly those targeting the human immunodeficiency virus type 1 (HIV-1) protease. HIV-1 protease is an aspartic protease that is essential for the life cycle of the virus, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). nih.gov

The core strategy in designing many protease inhibitors involves creating non-hydrolyzable mimics of the natural peptide transition state that the enzyme normally processes. researchgate.net The hydroxyethylene isostere is a classic example of such a mimic, and chiral hydroxy acids are precursors for these units. umt.edu The (2S,3S) stereoisomer of 3-amino-2-hydroxy-4-phenylbutanoic acid, a closely related compound, is a well-known core component of several protease inhibitors. researchgate.net The phenyl group of these building blocks is designed to fit into the hydrophobic S1 or S1' pockets of the protease active site, while the hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis, binding tightly to the catalytic aspartate residues. umt.edu

Systematic modifications of inhibitors have shown that derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid can yield potent antiviral activity. nih.gov The synthesis of these complex inhibitors relies on the availability of chiral precursors like 2-Hydroxy-2-methyl-4-phenylbutanoic acid to install the required stereocenters with high fidelity, which is critical for ensuring precise molecular recognition and potent inhibition of the target enzyme.

Key Intermediate in the Production of Angiotensin-Converting Enzyme (ACE) Inhibitors

The most prominent application of this chiral building block is its role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netutm.my ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. The (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid, or its ethyl ester ((R)-HPBE), is a crucial precursor for the production of numerous widely prescribed "pril" drugs. researchgate.netnih.gov

This compound provides the essential side-chain structure required for effective binding to the ACE enzyme. The synthesis of drugs like Enalapril, Lisinopril, and Benazepril involves the reductive amination of a keto-acid precursor, ethyl 2-oxo-4-phenylbutyrate, with a dipeptide. researchgate.netacs.org The subsequent reduction of the keto group yields the corresponding α-hydroxy acid, which is then further processed. Alternatively, the chiral α-hydroxy acid itself is used as the starting material. Biocatalytic methods, using enzymes such as D-lactate dehydrogenase or engineered carbonyl reductases, have been developed to produce the desired (R)-enantiomer with high yield and excellent enantiomeric excess (e.e. >99%). nih.govresearchgate.net These enzymatic processes are favored for their high selectivity and environmentally benign conditions. researchgate.netnih.gov

The following table summarizes some of the major ACE inhibitors that utilize (R)-2-hydroxy-4-phenylbutanoic acid or its derivatives as a key synthetic intermediate. researchgate.netutm.my

| ACE Inhibitor | Precursor Utilized | Synthetic Relevance |

| Enalapril | (R)-2-hydroxy-4-phenylbutanoic acid ethyl ester | Serves as the key chiral side-chain component, introduced via reductive alkylation with the L-alanyl-L-proline dipeptide. researchgate.netresearchgate.net |

| Lisinopril | (R)-2-hydroxy-4-phenylbutanoic acid | The phenylbutanoic side chain is a critical pharmacophore for binding to the ACE active site. researchgate.netutm.my |

| Benazepril | (R)-2-hydroxy-4-phenylbutanoic acid derivative | The core structure is built upon this chiral intermediate to ensure proper stereochemistry for enzyme inhibition. researchgate.net |

| Ramipril | (R)-2-hydroxy-4-phenylbutanoic acid derivative | Utilized for the synthesis of the homophenylalanine moiety central to the drug's structure. utm.my |

| Quinapril | (R)-2-hydroxy-4-phenylbutanoic acid derivative | The chiral acid provides the necessary stereocenter for the N-carboxyalkyl dipeptide structure. utm.my |

General Utility in the Construction of Complex Organic Molecules

Beyond its specific applications in synthesizing inhibitors, 2-Hydroxy-2-methyl-4-phenylbutanoic acid is a broadly useful chiral synthon for constructing complex organic molecules. Its value stems from the combination of functional groups present in a single, stereodefined molecule.

The key structural features that contribute to its utility include:

A Chiral Center: The presence of a quaternary stereocenter at the α-carbon allows for the introduction of chirality into a target molecule, which is fundamental in medicinal chemistry and materials science. researchgate.net

Hydroxyl Group: This functional group can be used as a handle for further transformations, such as esterification, etherification, or oxidation. It can also act as a key hydrogen-bonding element in molecular recognition at a biological target.

Carboxylic Acid Group: This group provides a site for amide bond formation, esterification, or reduction to an alcohol, enabling the extension of the molecular framework.

Phenylalkyl Chain: The phenylethyl side chain provides a hydrophobic and rigid structural element that can be crucial for binding interactions in biological systems or for directing the conformation of a larger molecule.

This combination of features makes the compound a versatile starting point for asymmetric synthesis, allowing chemists to build intricate molecular architectures with precise control over the three-dimensional arrangement of atoms.

Integration into Peptide Engineering and Peptidomimetics Synthesis

The structure of 2-Hydroxy-2-methyl-4-phenylbutanoic acid makes it an ideal candidate for integration into peptide engineering and the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, or altered receptor binding affinity.

One major application in this area is the creation of peptide bond isosteres. The amide bonds that form the backbone of peptides are susceptible to cleavage by proteases. By replacing a labile amide bond with a more stable linkage, the therapeutic lifetime of a peptide-based drug can be significantly extended. The hydroxyethylene isostere, which can be synthesized from chiral α-hydroxy acids, is a well-established non-hydrolyzable mimic of the peptide bond. umt.edu

Furthermore, incorporating Cα,α-disubstituted amino acid analogs, such as Cα-methyl-homophenylalanine (a close structural relative), into peptides induces conformational constraints. acs.org This can lock the peptide into a specific bioactive conformation, leading to higher potency and selectivity. 2-Hydroxy-2-methyl-4-phenylbutanoic acid can be used to introduce similar conformational rigidity and can be incorporated into peptide-like chains via ester linkages, creating depsipeptides with unique structural and biological properties.

Future Directions and Emerging Research Areas

Discovery and Engineering of Novel Biocatalysts for Enhanced Enantioselectivity and Productivity

The creation of chiral centers, particularly quaternary stereocenters such as the one present in 2-Hydroxy-2-methyl-4-phenylbutanoic acid, represents a significant challenge in synthetic organic chemistry. Biocatalysis offers a powerful tool to address this challenge with high enantioselectivity and under mild reaction conditions.

Future research is likely to focus on the discovery and engineering of novel enzymes capable of catalyzing the asymmetric synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid. A promising avenue involves the use of hydroxynitrile lyases (HNLs). For instance, the stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid, a shorter-chain analogue, has been successfully achieved using HNL from Hevea brasiliensis. This enzyme facilitated the formation of the corresponding cyanohydrin with high enantiomeric excess (ee). Subsequent hydrolysis and desulfurization yielded the final product with 99% ee. nih.gov This approach suggests that HNLs could be engineered to accommodate the bulkier phenylethyl substituent of the precursor to 2-Hydroxy-2-methyl-4-phenylbutanoic acid.

Another critical area of research is overcoming the steric hindrance associated with the formation of quaternary carbon centers. Many enzymes exhibit reduced activity or selectivity with sterically demanding substrates. Directed evolution and rational protein design are powerful techniques to engineer enzyme active sites to better accommodate bulky substrates and improve catalytic efficiency and enantioselectivity.

Table 1: Examples of Biocatalysts for the Synthesis of Structurally Related α-Hydroxy Acids

| Biocatalyst Class | Enzyme Example | Substrate Type | Product | Key Findings |

| Hydroxynitrile Lyase (HNL) | Hevea brasiliensis HNL | Masked 2-butanone (B6335102) equivalents | (S)-2-hydroxy-2-methylbutyric acid | High enantioselectivity (99% ee) via a cyanohydrin intermediate. nih.gov |

| Lipase | Porcine Pancreas Lipase | 1,1-disubstituted 1,2-diols | Optically active tertiary alcohols | High enantioselectivity in the resolution of tertiary alcohols. acs.org |

Development of Chemoenzymatic Cascade Reactions for Streamlined Synthesis

A potential chemoenzymatic route could involve the coupling of a chemical step, such as a Heck coupling, with a subsequent enzymatic reduction. For example, a palladium-catalyzed Heck coupling could be used to construct the carbon skeleton of a precursor molecule, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield the chiral hydroxy acid. mdpi.com This approach has been successfully applied to the synthesis of optically active allylic alcohols and could be adapted for the synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid.

Furthermore, multi-enzyme cascades can be designed to synthesize chiral amino alcohols from simple starting materials like L-lysine. nih.gov These cascades often involve dioxygenases and decarboxylases working in concert. While not directly applicable to the target molecule, the principles of designing and optimizing such multi-enzyme systems could inspire novel biocatalytic pathways for the synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid.

Application of Advanced Computational Approaches for De Novo Design and Optimization of Synthetic Routes

Computational chemistry and artificial intelligence are revolutionizing the way synthetic routes are designed and optimized. For a target molecule like 2-Hydroxy-2-methyl-4-phenylbutanoic acid, where established synthetic routes are not well-documented, computational tools can be invaluable.

Retrosynthetic analysis, a technique that involves breaking down a target molecule into simpler, commercially available starting materials, can be performed using sophisticated software. alfa-chemistry.comfrontiersin.org These programs can propose multiple synthetic pathways, taking into account factors like reaction feasibility, cost of starting materials, and potential side reactions. For a molecule with a key quaternary stereocenter, these tools can help identify the most promising strategies for its construction.

Exploration of New Derivatization Pathways and Their Potential Academic Applications

Derivatization of 2-Hydroxy-2-methyl-4-phenylbutanoic acid by modifying its hydroxyl and carboxylic acid functional groups can lead to the creation of new molecules with unique properties and potential academic applications.

The hydroxyl group can be derivatized through esterification, etherification, or by introducing fluorescent tags. researchgate.net For example, esterification with chromophoric or fluorophoric acyl chlorides could yield derivatives that are easily detectable by UV-Vis or fluorescence spectroscopy. libretexts.org This would be particularly useful for developing sensitive analytical methods for the quantification of 2-Hydroxy-2-methyl-4-phenylbutanoic acid in various matrices.

The carboxylic acid group can be converted into esters, amides, or other functional groups. The formation of esters can improve the compound's volatility, making it more amenable to analysis by gas chromatography. sigmaaldrich.com Amide derivatives could be synthesized to explore their biological activity or to create novel polymers. The synthesis of poly(α-hydroxy acids) from α-hydroxy acid precursors is an area of active research, with potential applications in biodegradable materials and drug delivery. researchgate.net

Table 2: Potential Derivatization Strategies and Their Applications

| Functional Group | Derivatization Reaction | Potential Application |

| Hydroxyl | Esterification with fluorescent acyl chlorides | Enhanced detection in HPLC analysis |

| Hydroxyl | Etherification | Synthesis of novel analogues for structure-activity relationship studies |

| Carboxylic Acid | Esterification | Improved volatility for gas chromatography analysis |

| Carboxylic Acid | Amidation | Creation of novel bioactive compounds or polymer precursors |

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-2-methyl-4-phenylbutanoic acid?

- Methodological Answer: A common approach involves condensation reactions between substituted phenyl precursors and ketone intermediates under acidic or basic conditions. For example, analogous compounds (e.g., 4-phenylbutanoic acid derivatives) are synthesized via Friedel-Crafts alkylation or Michael addition, followed by hydroxylation . Purification typically employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the crystalline product. Validate reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm stereochemistry via chiral HPLC if applicable .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer: Based on GHS classifications for similar hydroxy-phenyl acids:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols .

- Storage: Keep in airtight containers at 2–8°C under dry conditions to prevent hydrolysis or oxidation .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. What analytical techniques are optimal for characterizing purity and structure?

- Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against commercial standards .

- Structural Confirmation:

- NMR: ¹H NMR (DMSO-d₆) for hydroxyl (δ 4.8–5.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR to confirm quaternary carbons .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 208.26 (calculated for C₁₂H₁₆O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Control for Stereochemical Variants: Use chiral chromatography to isolate enantiomers, as small stereochemical differences (e.g., (2R,3S)-isomers) significantly impact bioactivity .

- Dose-Response Curves: Perform assays (e.g., antimicrobial MIC tests) with standardized concentrations (1–100 µM) and negative controls (e.g., DMSO) to rule out solvent interference .

- Meta-Analysis: Cross-reference data with PubChem bioactivity databases to identify trends in structure-activity relationships .

Q. What computational approaches are effective for studying its molecular interactions?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Optimize ligand protonation states using MarvinSketch at pH 7.4 .

- DFT Calculations: Gaussian 09 at the B3LYP/6-31G* level to predict thermodynamic stability and reactive sites (e.g., hydroxyl group acidity) .

- MD Simulations: GROMACS for 100-ns trajectories to assess binding kinetics in aqueous environments .

Q. How can researchers optimize experimental design for stability studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.